Clevidipine Impurity 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clevidipine Impurity 8 is one of the degradation products formed during the synthesis and storage of clevidipine butyrate, a dihydropyridine calcium channel blocker used for the rapid reduction of arterial blood pressure during cardiac surgery . Clevidipine butyrate is known for its ultrashort-acting and vascular selective properties . The presence of impurities like this compound is critical to monitor as they can affect the efficacy and safety of the pharmaceutical product .

準備方法

The preparation of Clevidipine Impurity 8 involves the synthesis of clevidipine butyrate, during which various process-related and degradation products are formed . The synthetic route typically includes the reaction of 4-(2’,3’-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate . The reaction conditions often involve refluxing in isopropanol at 80°C for 2 hours . Industrial production methods focus on maintaining low impurity concentrations to ensure product quality and patient safety .

化学反応の分析

Clevidipine Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically other degradation products or intermediates in the synthesis of clevidipine butyrate .

科学的研究の応用

Clevidipine Impurity 8 is primarily studied in the context of pharmaceutical quality control and stability evaluation . Its presence and concentration are critical for ensuring the safety and efficacy of clevidipine butyrate . Research applications include the development of analytical methods for the simultaneous separation and quantification of impurities during drug development . Additionally, understanding the formation mechanisms of impurities can lead to improved synthesis and storage conditions for pharmaceuticals .

作用機序

As a degradation product, Clevidipine Impurity 8 does not have a direct mechanism of action like clevidipine butyrate . the parent compound, clevidipine butyrate, acts as a vasoselective, short-acting, dihydropyridine L-type calcium channel antagonist . It inhibits the influx of extracellular calcium across both myocardial and vascular smooth muscle cell membranes, leading to arterial dilation and reduced vascular resistance .

類似化合物との比較

Clevidipine Impurity 8 can be compared with other impurities formed during the synthesis of clevidipine butyrate, such as Imp-3, Imp-5, and Imp-11 . These impurities are also process-related or degradation products that need to be monitored to ensure the quality of the pharmaceutical product . This compound is unique in its specific formation mechanism and the conditions under which it is produced .

生物活性

Clevidipine, a calcium channel blocker used primarily as an antihypertensive agent, has various impurities that can influence its pharmacological profile. Among these, Clevidipine Impurity 8 (CID 67129521) has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C15H13Cl2NO2. Its structural features include:

- Molecular Weight : 300.17 g/mol

- Chlorine Atoms : Two chlorine atoms in its structure, which may contribute to its biological activity.

- Functional Groups : Contains amine and carbonyl functional groups that can interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on calcium channels, vascular smooth muscle relaxation, and potential toxicity.

In Vitro Studies

- Calcium Channel Inhibition : In vitro studies have demonstrated that this compound exhibits calcium channel blocking activity, albeit at a potency lower than that of clevidipine itself. Specifically, it inhibits calcium influx in neuronal cell cultures, indicating a potential role in modulating neuronal excitability .

- Receptor Binding : Research indicates that this compound may interact with adenosine A2A receptors and thromboxane A2 receptors. At concentrations significantly higher than therapeutic levels (10 μM), it shows inhibition of these receptors, which are involved in vascular tone regulation and platelet aggregation .

In Vivo Studies

- Blood Pressure Effects : Animal studies have shown that this compound can reduce arterial blood pressure in hypertensive models. The effective dose for a significant reduction in blood pressure was observed to be higher compared to clevidipine, suggesting a less favorable pharmacodynamic profile .

- Toxicological Profile : Safety pharmacology studies highlighted that intravenous administration of this compound resulted in adverse effects such as increased heart rate and potential cardiac lesions in animal models at elevated doses. These findings underscore the importance of monitoring impurities like this compound during clinical use .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study on Hypertensive Rats : A study involving hypertensive rats treated with this compound showed a significant reduction in systolic blood pressure over a four-week period. However, the required dosage was notably higher compared to standard clevidipine treatment, indicating a need for caution regarding dosing regimens when impurities are present .

- Genotoxicity Assessment : Genotoxicity tests revealed that while this compound showed positive results in vitro (Ames test), it did not exhibit genotoxic effects in vivo. This discrepancy suggests that while impurities may pose risks under certain conditions, their actual risk during clinical use may be mitigated by metabolic processes .

特性

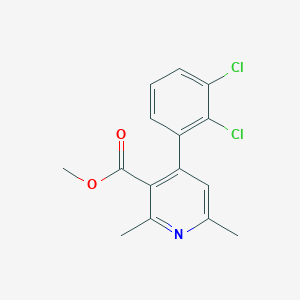

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。